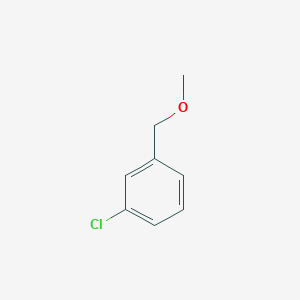

1-Chloro-3-(methoxymethyl)benzene

描述

1-Chloro-3-(methoxymethyl)benzene is a chlorinated aromatic compound characterized by a benzene ring substituted with a chlorine atom at position 1 and a methoxymethyl group (-CH2OCH3) at position 3. Its molecular formula is C8H9ClO, with a molecular weight of 156.61 g/mol (inferred from structural analogues in and ). The methoxymethyl group introduces both ether and alkyl functionalities, influencing its solubility and reactivity.

For instance, describes the use of POCl3/Et3N in THF to generate isocyanomethyl-substituted benzenes, suggesting that similar conditions could facilitate the introduction of the methoxymethyl group via nucleophilic substitution or formamide intermediates .

属性

IUPAC Name |

1-chloro-3-(methoxymethyl)benzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClO/c1-10-6-7-3-2-4-8(9)5-7/h2-5H,6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICZYALZVHVFXDJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1=CC(=CC=C1)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90550726 | |

| Record name | 1-Chloro-3-(methoxymethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90550726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1515-91-9 | |

| Record name | 1-Chloro-3-(methoxymethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90550726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

相似化合物的比较

Structural and Physical Properties

Key Observations :

- Substituent Effects: The methoxymethyl group (-CH2OCH3) enhances solubility in polar solvents compared to non-polar groups like -CCl3 () but reduces volatility relative to simpler substituents like -CH3 ().

- Henry’s Law Constant : The lower volatility of 1-chloro-3-methoxybenzene (3-chloroanisole) compared to alkylated analogues suggests that the methoxymethyl group in the target compound may similarly reduce atmospheric mobility .

常见问题

Q. What are the common synthetic routes for 1-Chloro-3-(methoxymethyl)benzene?

- Alkylation : Reacting 3-chlorophenol with methylating agents (e.g., methyl iodide) under basic conditions (e.g., K₂CO₃) in solvents like acetone or DMF .

- Cross-Coupling Reactions : Suzuki-Miyaura coupling using Pd catalysts to introduce the methoxymethyl group. Reaction conditions typically require anhydrous solvents (e.g., THF) and inert atmospheres .

- Halogenation : Chlorination of methoxymethylbenzene derivatives using Cl₂ or SO₂Cl₂ in the presence of Lewis acid catalysts (e.g., FeCl₃) .

Q. How is this compound characterized in academic research?

- NMR Spectroscopy : H and C NMR identify substituent positions (e.g., methoxymethyl at C3, Cl at C1). Coupling constants reveal steric and electronic effects .

- Mass Spectrometry (MS) : High-resolution MS (e.g., ESI-TOF) confirms molecular weight (C₈H₉ClO, 156.6 g/mol) and fragmentation patterns .

- Chromatography : HPLC or GC-MS ensures purity (>95%) and distinguishes regioisomers .

Q. What are the key physicochemical properties of this compound?

- Henry’s Law Constant : ~1.4 (dimensionless) for chloro-methoxybenzenes, indicating moderate volatility .

- Solubility : Low in water (<0.1 g/L at 25°C) but soluble in polar aprotic solvents (DMF, DMSO) .

Advanced Research Questions

Q. How do reaction conditions influence the regioselectivity of cross-coupling reactions?

- Catalyst Choice : Pd(PPh₃)₄ promotes coupling at electron-deficient positions, while Ni catalysts favor steric control. For example, coupling with arylboronic acids under Pd catalysis yields para-substituted products .

- Solvent Effects : Polar solvents (e.g., DMF) stabilize transition states, enhancing yields of meta-substituted derivatives .

- Temperature : Elevated temperatures (80–100°C) accelerate Cl displacement but may lead to byproducts (e.g., dehalogenation) .

Q. How does substituent positioning affect biological or catalytic activity?

-

Comparative Analysis :

Compound Substituent Positions Activity/Reactivity 1-Chloro-3-(methoxymethyl) Cl (C1), OCH₃ (C3) Moderate antimicrobial activity 1-Chloro-4-(methoxymethyl) Cl (C1), OCH₃ (C4) Higher toxicity in cell assays - Mechanistic Insight : Meta-substituted methoxymethyl groups enhance steric hindrance, reducing enzyme binding efficiency in biological systems .

Q. What computational methods are used to predict synthetic pathways?

- Retrosynthetic AI Tools : Platforms like Pistachio and Reaxys suggest feasible routes via halogenation or alkylation, prioritizing atom economy (>70%) and step efficiency .

- DFT Calculations : Predict activation energies for Cl displacement (e.g., ΔG‡ ~25 kcal/mol for SNAr mechanisms) and optimize transition states .

Q. How can contradictory data in reaction yields be resolved?

- Case Study : Discrepancies in Suzuki coupling yields (40–80%) arise from trace moisture or oxygen. Solutions include rigorous solvent drying (molecular sieves) and glovebox techniques .

- Statistical Analysis : Design of Experiments (DoE) identifies critical factors (e.g., catalyst loading, temperature) via response surface methodology .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。